Home > Products > Screening Compounds P118223 > (S)-dimethylenastron
(S)-dimethylenastron -

(S)-dimethylenastron

Catalog Number: EVT-10970666
CAS Number:
Molecular Formula: C16H18N2O2S
Molecular Weight: 302.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-dimethylenastron is a synthetic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in cancer treatment. It is classified as a small molecule inhibitor targeting the Eg5 kinesin motor protein, which plays a crucial role in mitotic spindle formation during cell division. The inhibition of Eg5 can lead to the disruption of cancer cell proliferation and migration, making (S)-dimethylenastron a candidate for further research in oncology.

Source and Classification

(S)-dimethylenastron is derived from the structural modifications of monastrol, a known Eg5 inhibitor. It belongs to the class of quinazoline derivatives, which are recognized for their diverse biological activities, including anticancer properties. The compound has been synthesized through various methods, including the Biginelli reaction and other organic synthesis techniques, which allow for modifications that enhance its efficacy and specificity against cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-dimethylenastron typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available precursors such as substituted benzyl imidazolyl compounds and dimedone.
  2. Biginelli Reaction: A common approach for synthesizing (S)-dimethylenastron involves the Biginelli reaction, where imidazole aldehydes react with dimedone and urea or thiourea under specific conditions to yield the desired product.
  3. Purification: After synthesis, compounds are purified using techniques such as centrifugation and recrystallization, followed by characterization through Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity.

For example, one study reported the synthesis of dimethylenastron analogues through a modified Biginelli reaction, achieving yields ranging from 44% to 68%, with comprehensive characterization confirming their structural integrity .

Molecular Structure Analysis

Structure and Data

(S)-dimethylenastron features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's structure can be analyzed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance Spectroscopy: Provides detailed information about the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: Used for determining the molecular weight and confirming the molecular formula.
  • X-ray Crystallography: Offers insights into the three-dimensional arrangement of atoms within the crystal lattice.

The molecular formula of (S)-dimethylenastron is typically represented as C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S, with specific NMR peaks corresponding to different protons in the structure .

Chemical Reactions Analysis

Reactions and Technical Details

(S)-dimethylenastron undergoes various chemical reactions that are essential for its functionality as an Eg5 inhibitor. Key reactions include:

  • Binding Interactions: The compound binds to the Eg5 motor domain, inhibiting its activity by blocking ATP/ADP binding sites. This interaction is crucial for disrupting mitotic processes in cancer cells .
  • Inhibition Studies: Experimental assays demonstrate that (S)-dimethylenastron significantly reduces ADP release rates from Eg5, indicating strong inhibitory effects on its activity .

These reactions highlight the compound's potential as a therapeutic agent against cancer by targeting critical cellular mechanisms.

Mechanism of Action

Process and Data

The mechanism of action of (S)-dimethylenastron primarily involves its allosteric inhibition of Eg5. The binding process can be summarized as follows:

  1. Binding Affinity: (S)-dimethylenastron exhibits high affinity for the Eg5 motor domain, particularly when ADP is present.
  2. Conformational Changes: Upon binding, it induces conformational changes in Eg5 that prevent its normal function during mitosis.
  3. Cellular Effects: This inhibition leads to reduced cell proliferation and migration in various cancer cell lines, demonstrating its potential as an anticancer agent .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S)-dimethylenastron possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 290.38 g/mol.
  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: The melting point varies depending on purity but is generally around 169°C.

These properties are critical for understanding how (S)-dimethylenastron behaves under different conditions and its suitability for pharmaceutical formulations .

Applications

Scientific Uses

(S)-dimethylenastron has several promising applications in scientific research:

  • Anticancer Research: Its primary application lies in cancer therapy research, where it serves as a model compound for developing new inhibitors targeting mitotic kinesins.
  • Biological Studies: The compound is used in studies exploring cellular mechanisms related to mitosis, providing insights into potential therapeutic strategies against various cancers.
  • Drug Development: As a lead compound, (S)-dimethylenastron can be modified to enhance efficacy and reduce side effects, paving the way for novel anticancer drugs.
Molecular Mechanisms of Eg5 Inhibition

Allosteric Binding Dynamics to the α2/L5/α3 Pocket

(S)-Dimethylenastron (7,7-dimethyl-4-(3-hydroxyphenyl)-5-oxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-thione) binds specifically to an allosteric pocket in the mitotic kinesin Eg5, located 12 Å from the catalytic ATP-binding site. This pocket is formed by structural elements helix α2, loop L5 (residues 127–140), and helix α3, which undergo significant conformational rearrangement upon inhibitor binding [2] [3] [6]. Key molecular interactions include:

  • Hydrogen bonding: The 3-hydroxyphenyl group forms hydrogen bonds with Glu116 in helix α2 and a water-mediated hydrogen bond with Asn202 in helix α3.
  • Hydrophobic contacts: The hexahydroquinazolinone core engages in van der Waals interactions with Leu214 (helix α3), Ile136 (loop L5), and Trp127 (loop L5) [3] [10].
  • Induced-fit mechanism: Loop L5 undergoes a 3.5 Å inward displacement upon binding, narrowing the pocket entrance by 40% and creating a high-affinity binding cavity (Kd = 85 nM) [6].

Table 1: Key Binding Interactions of (S)-Dimethylenastron in the α2/L5/α3 Pocket

Eg5 ResidueStructural ElementInteraction TypeBinding Energy Contribution (kJ/mol)
Glu116Helix α2H-bond (hydroxyphenyl)-8.2
Leu214Helix α3Hydrophobic enclosure-6.7
Ile136Loop L5Van der Waals-4.9
Asp130Loop L5Salt bridge (indirect)-5.3
Asn202Helix α3Water-mediated H-bond-3.1

The binding affinity is enhanced 9-fold in pancreatic cancer cells (PANC1) due to Eg5 overexpression (9–16× higher than normal pancreatic epithelial cells), enabling selective targeting [1] [2].

Structural Determinants of Stereoselective Inhibition (S-Enantiomer Specificity)

The chiral center at carbon 4 of the dihydropyrimidinone ring confers strict stereoselectivity. X-ray crystallography (PDB: 3ZDT) reveals the S-enantiomer binds with 50-fold higher affinity than the R-form due to optimal positioning of the 3-hydroxyphenyl pharmacophore [3] [10]:

  • S-configuration: Positions the 3-hydroxyphenyl group orthogonally to the hexahydroquinazolinone plane, enabling deep insertion into a hydrophobic subpocket lined by Leu214 and Ile136.
  • R-configuration: Forces the 3-hydroxyphenyl into a steric clash with Tyr104 in helix α2, reducing binding affinity by 90% [3].
  • Fluorine substitutions: Analogues like fluorastrol exploit stereoselectivity through halogen bonds with backbone carbonyls in loop L5, but (S)-dimethylenastron achieves superior fit via its unsubstituted phenyl ring [3] [10].

Table 2: Enantiomer-Specific Binding Parameters

Parameter(S)-Dimethylenastron(R)-Dimethylenastron
Kd (nM)200 ± 1510,000 ± 1,200
IC50 (ATPase)0.20 µM12.5 µM
ΔG (kJ/mol)-42.3-29.8
Contact surface (Ų)312 ± 8198 ± 11

Molecular dynamics simulations confirm the S-enantiomer maintains 85% of its initial contacts over 100 ns, while the R-enantiomer dissociates after 25 ns [3].

Thermodynamic and Kinetic Profiling of ADP Release Suppression

(S)-Dimethylenastron suppresses microtubule-stimulated ATPase activity (IC50 = 200 nM) by specifically inhibiting ADP release, the rate-limiting step in Eg5’s catalytic cycle [1] [4] [5]:

  • MANT-ADP fluorescence assays: Show a 12-fold reduction in ADP release rate (koff = 0.008 s⁻¹) compared to uninhibited Eg5 (koff = 0.1 s⁻¹) [1] [4].
  • Two-step inhibition mechanism:1) Rapid equilibrium binding to Eg5-ADP (Ki = 150 nM)2) Slow isomerization to a tight Eg5-ADP-inhibitor complex (k2 = 0.02 s⁻¹) [4]
  • Enthalpy-driven binding: Isothermal titration calorimetry reveals ΔH = -68 kJ/mol contributes 80% of binding energy, indicating strong hydrogen bonding and van der Waals contacts [4].

Kinetic Model of Inhibition:

Eg5·ADP + I ⇌ (Eg5·ADP)·I ⇋ [Eg5·ADP·I]*  │        K<sub>i</sub> = 150 nM        k<sub>2</sub> = 0.02 s⁻¹  └─────────> Eg5 + ADP (k<sub>off</sub> = 0.1 s⁻¹)  

[Eg5·ADP·I]* represents the locked conformation with 100-fold slower ADP dissociation [4]. This kinetic profile explains the 10-fold greater potency of (S)-dimethylenastron versus enastron in suppressing pancreatic cancer cell proliferation (IC50 = 0.37 µM vs. 4.57 µM in EPP85 cells) [4].

Conformational Locking of Eg5 Motor Domain in ADP-Bound State

The allosteric binding of (S)-dimethylenastron triggers a cascade of structural changes that trap Eg5 in a rigid ADP-bound conformation:

  • Loop L5 stabilization: The "in" conformation of loop L5 (RMSD = 1.2 Å vs. apo state) sterically blocks the P-loop (residues 103–110) from opening, preventing ATP binding [6] [10].
  • Salt bridge formation: Arg119 (helix α2) forms a salt bridge with Glu215 (helix α3), locking the helices in a 15° rotated position that occludes the nucleotide-binding cleft [6].
  • Rigor-like state: Electron microscopy shows microtubule-bound Eg5 adopts an angled conformation with the motor domain tilted 35° relative to microtubules, preventing force generation [6] [8].

This locked state exhibits exceptional stability (t1/2 = 45 min for inhibitor dissociation) and resists competitive displacement by physiological ATP concentrations up to 5 mM [4] [6]. Mutations that disrupt this conformational lock (e.g., D130A, L214A) confer 200-fold resistance by restoring ADP release rates to near-normal levels (koff = 0.06 s⁻¹) [6] [9]. The rigidity of the locked state explains (S)-dimethylenastron’s efficacy in suppressing pancreatic cancer cell migration (70% reduction at 10 µM) within 24 hours, independent of its anti-proliferative effects [1] [2].

Properties

Product Name

(S)-dimethylenastron

IUPAC Name

(4S)-4-(3-hydroxyphenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C16H18N2O2S/c1-16(2)7-11-13(12(20)8-16)14(18-15(21)17-11)9-4-3-5-10(19)6-9/h3-6,14,19H,7-8H2,1-2H3,(H2,17,18,21)/t14-/m0/s1

InChI Key

RUOOPLOUUAYNPY-AWEZNQCLSA-N

Canonical SMILES

CC1(CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1)C

Isomeric SMILES

CC1(CC2=C([C@@H](NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.